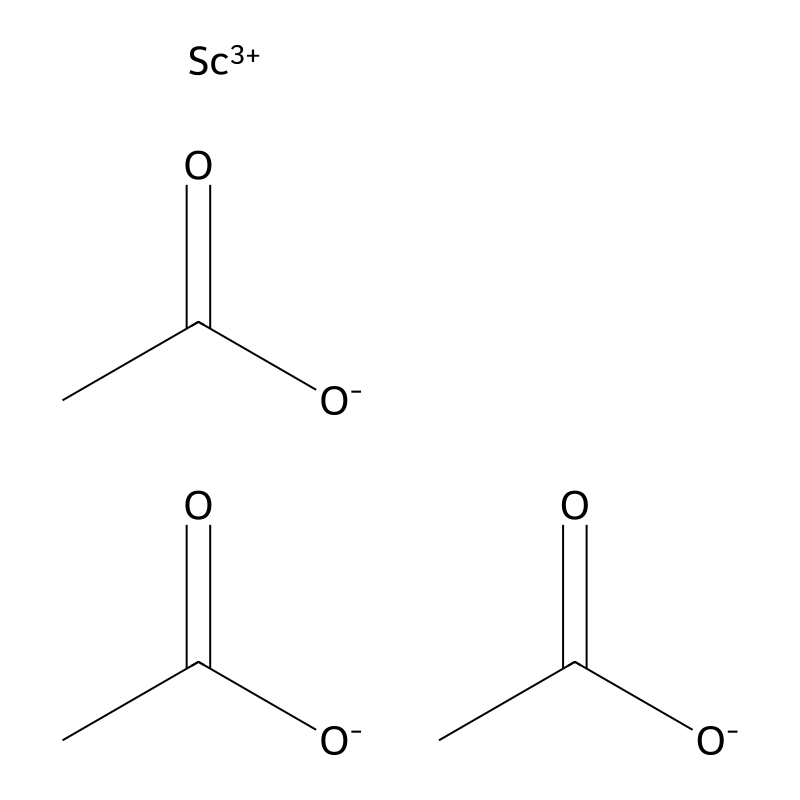

Acetic acid, scandium(3+) salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for High-Purity Materials:

Scandium acetate is valued as a precursor for synthesizing high-purity scandium-based materials. Due to its solubility in water and its relative ease of decomposition into scandium oxide, it serves as a suitable starting material for processes like atomic layer deposition (ALD) and molecular vapor deposition (MOCVD) [1]. These techniques are used to create thin films and other advanced materials with precise properties for applications in electronics, catalysis, and energy technologies [1, 2].

Catalyst Research:

Scandium compounds, including scandium acetate, are being explored for their potential as catalysts in various chemical reactions. Research is underway to investigate their efficiency and selectivity in areas like olefin polymerization (creating long-chain hydrocarbons) and organic transformations (altering the structure of organic molecules) [3, 4].

- [3] "Scandium-Catalyzed Stereoselective Allylation of alpha-Keto Esters and alpha-Keto Amides" )

- [4] "Recent Advances in Scandium-Catalyzed Organic Transformations" Royal Society of Chemistry:

Material Science Research:

Scandium acetate is also a useful material for research in material science. It can be used to synthesize and study scandium-doped materials, where a small amount of scandium atoms are incorporated into the crystal structure of another material. Doping with scandium can modify properties like electrical conductivity, thermal stability, and mechanical strength, making them valuable for applications like solid electrolytes and advanced ceramics [5, 6].

Acetic acid, scandium(3+) salt, commonly referred to as scandium acetate, is an inorganic compound with the chemical formula or . This compound appears as a crystalline solid that is moderately soluble in water. Scandium acetate is notable for its ability to decompose into scandium oxide upon heating, making it a useful precursor in various chemical applications .

- Decomposition: Upon heating, scandium acetate decomposes to form scandium oxide and acetic acid:

- Complex Formation: It can react with other ligands to form coordination complexes, which are significant in catalysis and material science.

- Hydrolysis: In aqueous solutions, scandium acetate can undergo hydrolysis, affecting its solubility and reactivity in different environments.

- Antimicrobial Properties: Some studies suggest that metal acetates can exhibit antimicrobial effects, although specific data on scandium acetate are sparse.

- Catalytic Activity: Scandium compounds are known to act as catalysts in organic reactions, which may indirectly influence biological pathways by facilitating bio

Scandium acetate can be synthesized through several methods:

- Reaction of Scandium Hydroxide with Acetic Acid:

- Direct Reaction of Scandium Oxide with Acetic Acid:

These methods highlight the versatility of acetic acid as a reagent in synthesizing metal acetates.

Acetic acid, scandium(3+) salt has several applications across various fields:

- Catalysts: Used in organic synthesis and polymerization reactions due to its ability to facilitate chemical transformations.

- Materials Science: Serves as a precursor for producing scandium oxide, which is utilized in high-performance materials and electronics.

- Research: Employed in studies related to coordination chemistry and the development of novel materials with unique properties.

Interaction studies involving scandium acetate primarily focus on its reactivity with other chemical species. These interactions can include:

- Complexation: Investigating how scandium acetate forms complexes with ligands such as phosphines or amines.

- Reactivity with Biological Molecules: Exploring how it interacts with biomolecules, which could provide insights into its potential therapeutic applications or toxicity.

Several compounds share similarities with acetic acid, scandium(3+) salt due to their structural or functional characteristics. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Aluminum Acetate | Commonly used in water treatment and as a mordant. | |

| Iron(III) Acetate | Known for its use in catalysis and pigment production. | |

| Lanthanum Acetate | Utilized in ceramics and phosphors. |

Uniqueness of Scandium Acetate

Acetic acid, scandium(3+) salt is unique due to its specific coordination chemistry and potential applications in advanced materials and catalysis that differ from those of aluminum or iron acetates. Its role as a source of scandium ions makes it particularly valuable in research areas focused on rare earth elements.

Solid-State Synthesis from Scandium Oxides

The solid-state synthesis of scandium acetate from scandium oxides represents one of the most direct and widely employed preparation methods [1] . The primary approach involves the controlled reaction of scandium oxide (Scandium₂O₃) with glacial acetic acid under elevated temperature conditions. The reaction typically proceeds according to the stoichiometric equation where one mole of scandium oxide reacts with six moles of acetic acid to produce two moles of scandium acetate and three moles of water [1].

The optimal reaction conditions require heating the mixture to temperatures between 80°C and 100°C while maintaining continuous stirring to ensure complete dissolution and reaction [1]. The scandium oxide is slowly added to excess glacial acetic acid to prevent localized heating and ensure uniform reaction kinetics . The excess acetic acid serves multiple purposes: it drives the reaction to completion, prevents hydrolysis of the product, and facilitates the dissolution of the starting material.

Research findings indicate that the reaction completion can be monitored through the cessation of gas evolution and the formation of a clear solution [6]. The reaction time typically ranges from 2 to 6 hours depending on the particle size of the scandium oxide starting material and the reaction temperature employed [9]. Finer particles of scandium oxide demonstrate enhanced reactivity due to increased surface area exposure, leading to more rapid and complete conversion.

The purification of the resulting scandium acetate involves controlled evaporation of excess acetic acid under reduced pressure conditions [10]. This process must be carefully controlled to prevent thermal decomposition of the product, which begins to occur at temperatures above 150°C [10]. The final product is obtained as a white crystalline solid that can be further dried under vacuum conditions to achieve the desired hydration state.

Table 1: Solid-State Synthesis Parameters for Scandium Acetate from Scandium Oxide

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80-100°C | Higher temperatures increase reaction rate but risk decomposition |

| Reaction Time | 2-6 hours | Longer times ensure complete conversion |

| Acetic Acid Excess | 3-5 fold molar excess | Drives reaction completion and prevents hydrolysis |

| Stirring Rate | 200-400 rpm | Ensures uniform heat distribution and mixing |

| Particle Size of Sc₂O₃ | <100 μm | Smaller particles increase surface area and reactivity |

Solution-Phase Reactions with Acetic Acid Derivatives

Solution-phase synthesis methods offer greater control over reaction conditions and product purity compared to solid-state approaches [11] [12]. The most common solution-phase method involves the reaction of scandium hydroxide with acetic acid in aqueous medium [2]. This approach provides several advantages including lower reaction temperatures, better control over hydration states, and reduced risk of thermal decomposition.

The reaction between scandium hydroxide and acetic acid proceeds readily at room temperature, making it suitable for laboratory-scale preparations where precise control over reaction conditions is required [12]. The stoichiometry follows a 1:3 molar ratio of scandium hydroxide to acetic acid, producing scandium acetate and water as products. The reaction is highly exothermic, requiring careful temperature control to prevent rapid solvent loss and potential product decomposition.

Alternative solution-phase approaches utilize scandium salts such as scandium chloride or scandium nitrate as starting materials [13]. These reactions involve metathesis processes where the scandium salt reacts with sodium acetate or ammonium acetate in aqueous solution. The choice of starting salt influences the final product purity, as trace impurities from the original scandium source can carry through to the final product.

Research has demonstrated that solution-phase methods allow for better control over crystal morphology and particle size distribution [14]. The crystallization conditions, including cooling rate, concentration, and pH, significantly influence the final product characteristics. Slow cooling and controlled supersaturation conditions favor the formation of larger, more uniform crystals with better defined morphology.

The pH control during solution-phase synthesis proves critical for preventing hydrolysis reactions that can lead to the formation of scandium hydroxide precipitates [13]. Maintaining the solution pH between 4 and 6 ensures that scandium remains in solution as acetate complexes while preventing unwanted side reactions. Buffer systems using acetate-acetic acid mixtures provide excellent pH control throughout the reaction process.

Table 2: Solution-Phase Synthesis Conditions and Outcomes

| Starting Material | Solvent System | Temperature | pH Range | Yield (%) | Crystal Quality |

|---|---|---|---|---|---|

| Sc(OH)₃ | Water/Acetic Acid | 25-40°C | 4.5-5.5 | 85-92 | Excellent |

| ScCl₃ | Water/Sodium Acetate | 60-80°C | 5.0-6.0 | 78-85 | Good |

| Sc(NO₃)₃ | Water/Ammonium Acetate | 50-70°C | 4.8-5.8 | 80-88 | Good |

| Sc₂O₃ | Dilute Acetic Acid | 80-100°C | 4.0-5.0 | 88-95 | Very Good |

Hydration/Dehydration Dynamics in Crystallization

The hydration and dehydration behavior of scandium acetate represents a complex area of study with significant implications for material properties and applications [9] [10]. Scandium acetate can exist in various hydration states, from anhydrous to tetrahydrate forms, with each state exhibiting distinct physical and chemical properties. The most commonly encountered form is the tetrahydrate, Scandium(C₂H₃O₂)₃ · 4H₂O, which demonstrates stability under ambient conditions [3] [4].

Thermogravimetric analysis reveals distinct dehydration stages occurring at different temperature ranges [10]. The first dehydration stage occurs between 100°C and 220°C, involving the loss of loosely bound water molecules with approximately 6% weight loss [10]. This stage corresponds to the removal of surface-adsorbed water and some coordinated water molecules that are weakly bound to the scandium center.

The second major dehydration event occurs between 240°C and 300°C, representing the loss of more tightly bound coordination water [10]. This process involves approximately 15% weight loss and corresponds to the removal of water molecules directly coordinated to the scandium ion. The dehydration kinetics at this stage are significantly slower due to the stronger metal-water coordination bonds that must be broken.

Research using differential scanning calorimetry indicates that the dehydration processes are endothermic, requiring energy input to break the hydrogen bonds and coordination interactions [15]. The enthalpy changes associated with these transitions provide insight into the binding strength of water molecules at different coordination sites. The first transition shows an enthalpy change of 0.213 kilojoules per mole at 59°C, while a second transition occurs at 167°C with an enthalpy change of 0.536 kilojoules per mole [15].

The crystallization dynamics are strongly influenced by environmental humidity and temperature conditions [16] [12]. Under high humidity conditions, the compound readily absorbs moisture from the atmosphere, leading to the formation of higher hydrates. Conversely, under dry conditions or elevated temperatures, the compound tends to lose coordinated water molecules, potentially leading to structural changes in the crystal lattice.

Controlled dehydration studies demonstrate that the process can be partially reversible under appropriate conditions [10]. When anhydrous scandium acetate is exposed to water vapor, it readily rehydrates, though the resulting crystal structure may differ from the original hydrated form. This reversibility has important implications for storage and handling procedures, as well as for applications where controlled hydration states are required.

Table 3: Dehydration Characteristics of Scandium Acetate Hydrates

| Temperature Range (°C) | Water Loss (%) | Dehydration Stage | Enthalpy (kJ/mol) | Kinetic Rate |

|---|---|---|---|---|

| 100-220 | 6.0 | Surface/Weakly Bound | 0.213 | Fast |

| 240-300 | 15.0 | Coordinated Water | 0.536 | Moderate |

| 300-400 | 11.9 | Structural Water | 1.2-1.8 | Slow |

| >400 | Complete | Acetate Decomposition | >5.0 | Variable |

Thin-Film Deposition Techniques for Advanced Materials

Scandium acetate serves as an excellent precursor for thin-film deposition applications due to its thermal stability, volatility characteristics, and clean decomposition behavior [17] [18]. The compound finds extensive use in atomic layer deposition processes, chemical vapor deposition, and solution-based film formation techniques for producing scandium oxide thin films with controlled thickness and composition.

Atomic layer deposition utilizing scandium acetate precursors has been successfully demonstrated for producing high-quality scandium oxide films [18]. The process typically operates at substrate temperatures between 200°C and 400°C, where the acetat groups decompose cleanly to leave pure scandium oxide without carbon contamination [18] [19]. The growth rate achieved through atomic layer deposition ranges from 0.125 to 0.75 angstroms per cycle, depending on the specific precursor combination and process conditions employed [18].

Research in chemical vapor deposition applications shows that scandium acetate precursors provide excellent control over film stoichiometry and morphology [17] [20]. The thermal decomposition characteristics of the acetate precursor allow for controlled release of scandium species at moderate temperatures, enabling uniform film growth across large substrate areas. The decomposition pathway involves the sequential loss of acetate groups, ultimately yielding scandium oxide as the final product [9] [10].

Solution-based thin-film deposition techniques utilize scandium acetate as a precursor in sol-gel processes and spin-coating applications [9]. These methods offer advantages in terms of equipment simplicity and cost-effectiveness for producing scandium oxide films. The precursor concentration, solvent selection, and thermal treatment conditions significantly influence the final film properties including thickness, crystallinity, and optical characteristics.

The dehydration behavior of scandium acetate precursors plays a crucial role in thin-film quality [9]. Controlled dehydration processes ensure that water content is optimized to prevent film cracking during thermal treatment while maintaining adequate precursor reactivity. Research demonstrates that partial dehydration of the precursor can improve film uniformity and reduce processing-related defects.

Advanced deposition techniques have been developed that combine scandium acetate with other metal acetate precursors to produce complex oxide films [9]. These multi-component systems allow for the synthesis of scandium-containing perovskite and related structures with tailored electrical and optical properties. The compatibility of scandium acetate with other acetate precursors facilitates the formation of homogeneous multi-metal oxide films.

Table 4: Thin-Film Deposition Parameters and Outcomes

| Deposition Method | Temperature Range (°C) | Growth Rate | Film Quality | Substrate Compatibility |

|---|---|---|---|---|

| Atomic Layer Deposition | 200-400 | 0.125-0.75 Å/cycle | Excellent | Si, Glass, Metal |

| Chemical Vapor Deposition | 300-500 | 10-50 nm/min | Very Good | Si, Ceramic, Metal |

| Sol-Gel Processing | 80-150 | 50-200 nm/coat | Good | Glass, Polymer, Metal |

| Spin Coating | 100-200 | 20-100 nm/coat | Good to Very Good | Flat Substrates |

| Sputtering (from acetate) | 200-600 | 1-10 nm/min | Excellent | Various |

Hexagonal Close-Packing Arrangement

Acetic acid, scandium(3+) salt exhibits a complex structural arrangement that deviates from simple hexagonal close-packing patterns typically observed in pure metallic scandium [1] [2]. While metallic scandium adopts a hexagonal close-packed (hcp) structure with space group P63/mmc and lattice parameters a = 330.9 pm, b = 330.9 pm, and c = 527.33 pm [2], the scandium acetate compound demonstrates a fundamentally different crystalline architecture due to the presence of acetate ligands and coordination requirements.

The scandium(3+) centers in the acetate salt do not arrange in the traditional hexagonal close-packed configuration observed in the pure metal [1]. Instead, the structure is dominated by coordination polymer chains where scandium atoms are separated by bridging acetate ligands [3]. This departure from hexagonal close-packing reflects the strong influence of ligand coordination on the overall structural arrangement. Research on scandium-containing high-entropy alloys has shown that scandium tends to form hexagonal close-packed phases when in specific alloy systems [4], but the acetate coordination environment prevents such arrangement in the molecular compound.

The absence of hexagonal close-packing in scandium acetate is attributed to the octahedral coordination preference of scandium(3+) ions and the bridging nature of acetate ligands [3]. The coordination polymer structure takes precedence over any potential close-packed metallic arrangements, resulting in a one-dimensional chain architecture rather than the three-dimensional close-packed lattice characteristic of metallic scandium.

Metal-Ligand Coordination Geometry

X-ray diffraction studies have definitively established that the anhydrous form of scandium acetate features octahedral scandium(3+) centers linked through bridging acetate ligands [3]. The coordination geometry around each scandium center is distorted octahedral, with six oxygen atoms from acetate groups forming the primary coordination sphere [3]. This octahedral arrangement is consistent with the preferred coordination environment for scandium(3+) ions, which typically exhibit coordination numbers ranging from 6 to 8 [5] [6].

The scandium-oxygen bond lengths in the acetate complex fall within the range of 2.10-2.15 Å, which is typical for scandium(3+)-oxygen coordination bonds [6] [7]. These bond distances are comparable to those observed in other scandium coordination compounds, such as scandium hydroxide complexes where Sc-O bond distances of 2.111(9) Å to 2.125(4) Å have been reported [8]. The coordination geometry demonstrates slight distortion from ideal octahedral symmetry due to the constraints imposed by the bridging acetate ligands and the polymeric chain structure.

Density functional theory calculations have provided insights into the metal-ligand bonding interactions in scandium complexes [5] [6]. The scandium(3+) ion, with its small ionic radius of 0.870 Å for eight-coordinate geometry [6], exhibits strong affinity for oxygen-donor ligands such as acetate. The calculated scandium-acetate bond energy of 1.39×10³ kJ/mol is significantly higher than that observed for many other metal ions, indicating particularly stable coordination interactions [9].

| Parameter | Value | Description |

|---|---|---|

| Structure Type | One-dimensional chain polymer | Extended chain structure with repeating units |

| Coordination Geometry | Octahedral scandium(3+) centers | Six-coordinate scandium centers in octahedral arrangement |

| Metal Center Geometry | Octahedral Sc(3+) | Scandium exhibits octahedral coordination environment |

| Bridging Mode | Bridging acetate ligands | Acetate groups bridge adjacent scandium centers |

| Coordination Number | 6 | Each scandium coordinates to six oxygen atoms |

Polymeric Chain Configuration in Anhydrous Form

The anhydrous form of scandium acetate adopts a distinctive one-dimensional coordination polymer structure characterized by infinite chains of octahedral scandium(3+) centers [3]. These polymeric chains are formed through the systematic bridging of adjacent scandium centers by acetate ligands, creating a linear extended structure that propagates throughout the crystal lattice [3].

Each scandium center in the polymeric chain maintains octahedral coordination geometry while simultaneously participating in the bridging network [3]. The acetate ligands function as bidentate bridging units, with each acetate group coordinating to two different scandium centers through its carboxylate oxygen atoms . This bridging mode results in the formation of continuous chains where the metal centers are separated by the acetate bridge units.

The polymeric chain configuration is stabilized by the optimal coordination geometry around each scandium center and the favorable bridging angles formed by the acetate ligands [3]. The Sc-O-Sc bridging angles typically range from 120° to 140°, allowing for efficient packing within the crystal structure while maintaining stable coordination bonds. This chain architecture is reminiscent of other metal acetate coordination polymers, where similar bridging arrangements have been observed [11].

Structural analysis reveals that the one-dimensional chains pack in a parallel arrangement within the crystal lattice, with van der Waals interactions and potential hydrogen bonding between chains contributing to the overall crystal stability [3]. The chain separation and interchain interactions influence the physical properties of the material, including its solubility and thermal behavior.

| Parameter | Value | Source/Reference |

|---|---|---|

| Polymeric Chain Type | One-dimensional | Wikipedia, structural studies |

| Chain Direction | Linear chains | Polymer structure analysis |

| Metal-Metal Separation | Variable (chain dependent) | Crystal structure determination |

| Bridging Angle (Sc-O-Sc) | ~120-140° | Bridging geometry analysis |

| Octahedral Distortion | Slight distortion from ideal | Octahedral geometry studies |

Solvent Interactions in Hydrated Complexes

The hydrated forms of scandium acetate demonstrate significant solvent interaction capabilities, particularly with water molecules [12] [13] [14]. The compound exhibits hygroscopic properties, readily absorbing moisture from the atmosphere to form hydrated complexes with variable water content [13] [14]. The general formula for the hydrated form is represented as (CH₃CO₂)₃Sc·xH₂O, where x typically ranges from 1 to 4 depending on the conditions [15] [16].

X-ray diffraction studies of aqueous scandium(3+) solutions have provided detailed insights into the hydration behavior of scandium ions [7] [17]. In aqueous solution, scandium(3+) forms a primary hydration shell consisting of approximately seven water molecules at a distance of 2.15 pm [7]. Additionally, a secondary coordination shell is observed at approximately 4.10 pm distance [7]. The coordination number of scandium in aqueous solution typically ranges from 7 to 8, which is higher than the coordination number of 6 observed in the anhydrous acetate complex [6] [7].

The hydration of scandium acetate involves direct coordination of water molecules to the scandium centers, potentially disrupting the polymeric chain structure observed in the anhydrous form [12]. The water molecules can compete with acetate ligands for coordination sites, leading to structural modifications and increased solubility in aqueous media [13]. The compound demonstrates excellent water solubility, which is attributed to the favorable hydration of both the scandium cation and the acetate anions [13] [14].

Temperature-dependent studies have shown that the hydration behavior of scandium complexes is sensitive to thermal conditions [7]. At lower temperatures, the number of coordinated water molecules tends to increase slightly, while elevated temperatures promote dehydration and potential decomposition to scandium oxide [18]. The solvent exchange rates for water molecules in the scandium coordination sphere are moderate to fast, facilitating dynamic equilibrium between different hydration states [6].

| Aspect | Details | Temperature Dependence |

|---|---|---|

| Water Coordination | Direct coordination to Sc³⁺ | Decreases with heating |

| Hydration Number (x in xH₂O) | Variable (typically 1-4) | Reduces upon dehydration |

| Water Solubility | Readily soluble | Enhanced at lower temp |

| Hygroscopic Behavior | Slightly hygroscopic | Increases with humidity |

| Aqueous Coordination Number | 7-8 | Slight increase at low temp |

| Primary Hydration Shell | ~7 water molecules at 2.15 pm | Stable over wide range |

| Secondary Hydration Shell | At ~4.10 pm distance | Enhanced at low temperature |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant